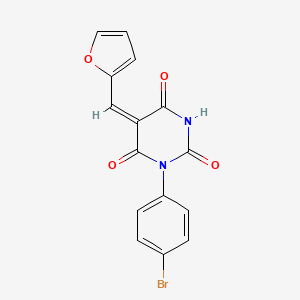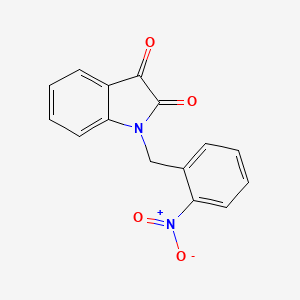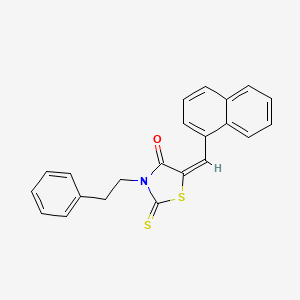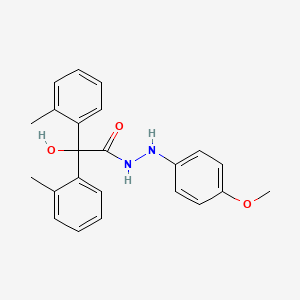
5-(2,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H7NO3S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.98673543 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
- Synthesis and Herbicidal Activity of Thiazolidinone Esters : Novel thiazolidinone esters demonstrated good herbicidal activity against various plants, such as Zea mays, Triticum aestivum, and Arabidopsis thaliana. Compounds exhibited efficacy against Stellaria media, Echinochloa crus-galli, and Setaria viridis at specific concentrations (Han et al., 2011).
Protein Kinase Inhibition
- New Inhibitors of Protein Kinase DYRK1A : A series of thiazolidin-4-ones showed significant activity against protein kinases, identifying lead compounds as nanomolar inhibitors of DYRK1A. This suggests potential applications in treating neurological or oncological disorders (Bourahla et al., 2021).
Antibacterial Activity
- New Acetic Acid Derivatives with Antimicrobial Properties : A range of new acetic acid derivatives incorporating thiazolidinone moieties were synthesized and showed general antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Anticancer Properties
- Evaluation of Anticancer Activity : Thiazolidinones, such as 4-thiazolidinones, were evaluated for anticancer activity across various human cancer cell lines. The studies revealed the potential of these compounds in decreasing ROS production and affecting the apoptotic process in cancer cells (Szychowski et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Thiazolidinone Derivatives : Various thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy. Some compounds showed activity against gram-positive bacteria and gram-negative bacteria, comparable to standard drugs like Ampicillin and Ciprofloxacin (Pansare & Shinde, 2015).
特性
IUPAC Name |
(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-6-2-1-5(7(13)4-6)3-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFGVYXIOPNPH-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-bis(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4600174.png)
![1-[2-(methylthio)-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B4600179.png)
![methyl 5-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4600184.png)
![7-(2-furylmethyl)-2-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4600192.png)




![3-{[(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B4600250.png)



![2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4600282.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4600290.png)
